Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate
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Overview
Description
Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate is a chemical compound with the molecular formula C12H17N3O2. It is a derivative of nicotinic acid and contains a piperazine ring, which is a common structural motif in medicinal chemistry. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate can be synthesized through a multi-step process. One common method involves the reaction of methyl 6-chloronicotinate with 1-methylpiperazine in the presence of N,N-diisopropylethylamine (DIPEA) as a base. The reaction is typically carried out in N,N-dimethylformamide (DMF) at 80°C for 9 hours. The product is then purified by column chromatography to yield the desired compound with a high yield of 90.4% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The piperazine ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while oxidation can lead to the formation of various oxidized derivatives.
Scientific Research Applications
Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate involves its interaction with specific molecular targets. For example, it has been studied for its potential as an enzyme inhibitor, where it binds to the active site of the enzyme and prevents its activity. The piperazine ring plays a crucial role in this interaction by providing a suitable binding conformation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(4-methylpiperazin-1-yl)nicotinate
- 4-(4-Methylpiperazin-1-yl)benzoic acid
- N-Methylpiperazine derivatives
Uniqueness
Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate is unique due to its specific substitution pattern on the nicotinate ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in medicinal chemistry and drug development .
Properties
Molecular Formula |
C13H19N3O2 |
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Molecular Weight |
249.31 g/mol |
IUPAC Name |
methyl 4-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-10-8-12(14-9-11(10)13(17)18-3)16-6-4-15(2)5-7-16/h8-9H,4-7H2,1-3H3 |
InChI Key |
XRMNHOGTTAQXAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)N2CCN(CC2)C |
Origin of Product |
United States |
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